molecular formula C17H14ClN B1315661 N-(2-Chlorobenzyl)-1-naphthalenamine CAS No. 113250-80-9

N-(2-Chlorobenzyl)-1-naphthalenamine

Cat. No.: B1315661
CAS No.: 113250-80-9
M. Wt: 267.8 g/mol
InChI Key: NIYKCTBMCZDZSM-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-1-naphthalenamine: is an organic compound that features a naphthalene ring system substituted with a 2-chlorobenzyl group

Mechanism of Action

Target of Action

N-(2-Chlorobenzyl)-1-naphthalenamine is a complex compound with potential biological activity. . DXS is an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for many organisms but absent in humans, making it a potential target for antimicrobial drugs .

Mode of Action

It has been identified as aninhibitor of DXS , suggesting that it binds to this enzyme and prevents it from performing its normal function . This inhibition disrupts the production of isoprenoids, which are crucial for various cellular processes, including cell growth and division .

Biochemical Pathways

The compound’s action primarily affects the non-mevalonate pathway (also known as the MEP or DOXP pathway) of isoprenoid biosynthesis . By inhibiting DXS, the compound disrupts the production of isoprenoids, leading to downstream effects on various cellular processes that rely on these molecules .

Pharmacokinetics

Similar compounds have been shown to be metabolized in the liver and excreted via the kidneys

Result of Action

The inhibition of DXS by this compound leads to a disruption in the production of isoprenoids . This can have a variety of effects at the molecular and cellular levels, potentially leading to cell death in organisms that rely on the non-mevalonate pathway for isoprenoid biosynthesis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the pH and temperature of its environment, as well as the presence of other substances that could interact with it. Moreover, the compound’s action could be influenced by the specific characteristics of the target organism, such as the permeability of its cell membrane and the presence of efflux pumps .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorobenzyl)-1-naphthalenamine typically involves the reaction of 2-chlorobenzylamine with 1-naphthaldehyde under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-purity reagents, advanced catalytic systems, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Chlorobenzyl)-1-naphthalenamine can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced products.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups through nucleophilic substitution mechanisms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while reduction can produce naphthalenamine derivatives.

Scientific Research Applications

Chemistry: N-(2-Chlorobenzyl)-1-naphthalenamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.

Biology: In biological research, this compound can be used to study the interactions of naphthalene derivatives with biological systems. It may serve as a model compound for investigating the effects of structural modifications on biological activity.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structural features may contribute to the development of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for various industrial applications.

Comparison with Similar Compounds

  • N-(2-Chlorobenzyl)-2-naphthalenamine
  • N-(2-Chlorobenzyl)-3-naphthalenamine
  • N-(2-Chlorobenzyl)-4-naphthalenamine

Uniqueness: N-(2-Chlorobenzyl)-1-naphthalenamine is unique due to its specific substitution pattern on the naphthalene ring. This structural feature can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds with different substitution patterns.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN/c18-16-10-4-2-7-14(16)12-19-17-11-5-8-13-6-1-3-9-15(13)17/h1-11,19H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYKCTBMCZDZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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